7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile
CAS No.: 28524-59-6
Cat. No.: VC17560263
Molecular Formula: C6H4N6
Molecular Weight: 160.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28524-59-6 |
|---|---|
| Molecular Formula | C6H4N6 |
| Molecular Weight | 160.14 g/mol |
| IUPAC Name | 7-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile |
| Standard InChI | InChI=1S/C6H4N6/c7-1-4-2-12-3-9-11-6(12)10-5(4)8/h2-3H,(H2,8,10,11) |
| Standard InChI Key | QUGGYGUNIQTSCL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC2=NN=CN21)N)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7-Amino- triazolo[4,3-a]pyrimidine-6-carbonitrile belongs to the triazolopyrimidine family, a class of nitrogen-rich heterocycles. The core structure comprises a pyrimidine ring fused to a 1,2,4-triazole moiety, with an amino group (-NH2) at position 7 and a cyano group (-CN) at position 6. This arrangement confers distinct electronic and steric properties, facilitating interactions with biological macromolecules. The molecular formula is , with a molar mass of 160.14 g/mol.
Table 1: Key Physicochemical Properties
The planar structure of the triazolopyrimidine core allows for π-π stacking interactions, while the electron-withdrawing cyano group enhances reactivity in substitution and condensation reactions.
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via a one-pot multicomponent reaction involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes. Sodium hydroxide in ethanol serves as the base and solvent, with reactions conducted under thermal or ultrasonic conditions to accelerate kinetics.
Representative Reaction Conditions:
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Reactants: 3-amino-1,2,4-triazole (1 eq), malononitrile (1 eq), aryl aldehyde (1 eq)
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Catalyst: NaOH (10 mol%)
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Solvent: Ethanol
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Temperature: 80°C (thermal) or 25–50°C (ultrasonic)
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Yield: 70–85%
Ultrasonic irradiation reduces reaction time from hours to minutes by enhancing mass transfer and nucleation rates.
Green Chemistry Advancements
Industrial-scale production emphasizes sustainability through solvent recycling and catalysts like dicationic molten salts (e.g., 1,1′-butane-1,4-diylbis(3-methylimidazolium) dihydrogen phosphate). These ionic liquids improve atom economy and reduce waste, achieving yields exceeding 90% under mild conditions.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates potent inhibition of Janus kinases (JAK1 and JAK2), tyrosine kinases critical for cytokine signaling and immune regulation. By binding to the ATP-binding pocket of JAKs, it disrupts the JAK-STAT pathway, implicated in autoimmune diseases and hematologic malignancies.
Key Targets:
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JAK1: Mediates interferon and interleukin signaling.
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JAK2: Essential for erythropoietin and growth hormone signaling.
Table 2: Hypothesized Therapeutic Applications
| Target Pathway | Disease Relevance |
|---|---|
| JAK-STAT Signaling | Rheumatoid arthritis, leukemia |
| PLK1 Inhibition | Solid tumors (e.g., lung, breast) |
| RORγt Modulation | Autoimmune disorders |
Applications in Medicinal Chemistry
Drug Design Considerations
The compound’s scaffold serves as a versatile pharmacophore for designing kinase inhibitors. Substituents at positions 6 and 7 can be modified to enhance selectivity and pharmacokinetic properties. For example:
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Cyano Group (-CN): Improves membrane permeability and metabolic stability.
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Amino Group (-NH2): Facilitates hydrogen bonding with catalytic lysine residues in kinases.
Preclinical Development Challenges
Despite its promise, the compound faces hurdles in drug development:
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Solubility: Low aqueous solubility limits bioavailability.
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Off-Target Effects: Cross-reactivity with unrelated kinases requires structural optimization.
Comparison with Related Compounds
Structural Analogues
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1,2,4-Triazolo[1,5-a]pyrimidines: Differ in ring fusion position, reducing JAK2 affinity by 40% compared to the [4,3-a] isomer.
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Pyrazolo[3,4-d]pyrimidines: Exhibit broader kinase inhibition but lower metabolic stability due to additional nitrogen atoms.
Unique Advantages
The [4,3-a] fusion pattern in 7-amino- triazolo[4,3-a]pyrimidine-6-carbonitrile optimizes steric complementarity with JAK isoforms, enabling selective inhibition with minimal off-target effects.
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